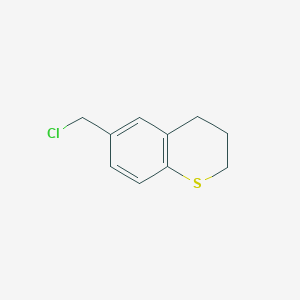
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is an organic compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a chloromethyl group attached to the 6th position of the benzothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran typically involves the chloromethylation of 3,4-dihydro-2H-1-benzothiopyran. One common method includes the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiopyran ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Nucleophilic Substitution: Substituted benzothiopyrans with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated benzothiopyran derivatives.
科学的研究の応用
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the compound to form various derivatives. Additionally, the benzothiopyran ring can participate in redox reactions, contributing to its diverse chemical behavior.
類似化合物との比較
Similar Compounds
6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one: Known for its antimicrobial and antiviral properties.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Exhibits biological activities such as anti-inflammatory and anticancer effects.
Uniqueness
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is unique due to its benzothiopyran core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C10H11ClS |
|---|---|
分子量 |
198.71 g/mol |
IUPAC名 |
6-(chloromethyl)-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C10H11ClS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7H2 |
InChIキー |
IAFNLQZLGKMQFB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)CCl)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
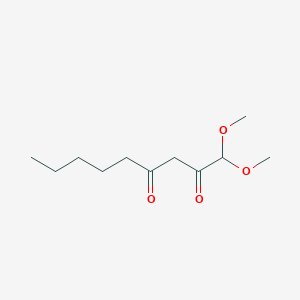
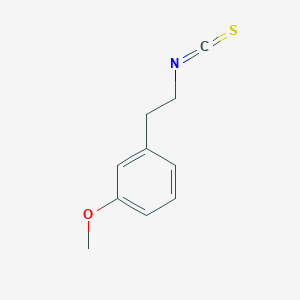
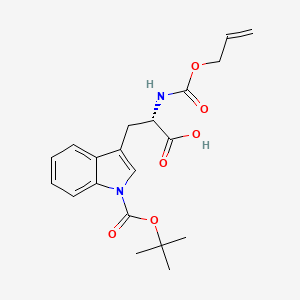
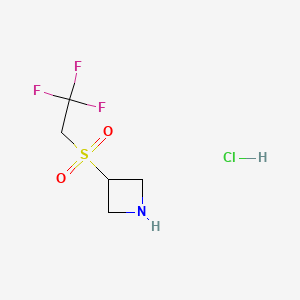
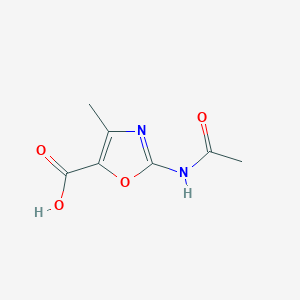
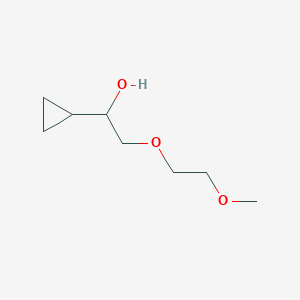
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
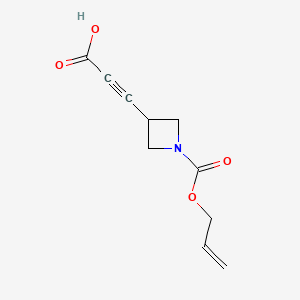
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
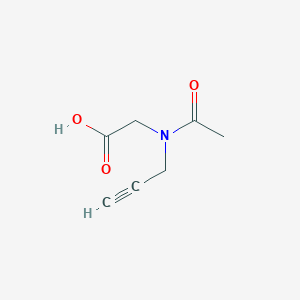
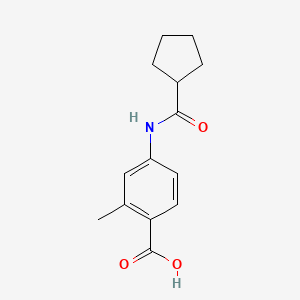
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
